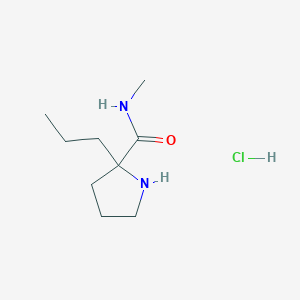

N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2411260-23-4 . It has a molecular weight of 206.72 . The IUPAC name for this compound is N-methyl-2-propylpyrrolidine-2-carboxamide hydrochloride .

Molecular Structure Analysis

The InChI code for “N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a powder at room temperature .Aplicaciones Científicas De Investigación

Drug Solubilization and Penetration Enhancement

N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride (NMP) serves as a water-miscible polar aprotic solvent. In pharmaceutical formulations, it acts as a solubilizer, enhancing the solubility of poorly water-soluble drugs. Additionally, NMP can improve drug penetration through biological barriers, such as the skin or mucous membranes, making it valuable for topical and transdermal drug delivery systems .

Anti-Inflammatory Properties

Recent research highlights NMP’s anti-inflammatory effects. When administered in vivo, NMP demonstrates efficacy in reducing disease progression in a mouse model of atherosclerosis. Mechanistically, it increases the expression of the transcription factor Kruppel-like factor 2 (KLF2). Monocytes and endothelial cells treated with NMP express higher levels of KLF2, leading to reduced production of pro-inflammatory cytokines and adhesion molecules. Consequently, NMP attenuates monocyte adhesion to inflamed endothelial cells, which is crucial in atherosclerosis development .

Endothelial Function Improvement

By activating KLF2, NMP improves endothelial function. It controls multiple genes critical for inflammation, ultimately preventing atherosclerosis. Considering the global burden of atherosclerosis-related complications, including cardiovascular diseases, NMP’s inclusion in pharmaceutical compositions for treating inflammatory disorders could be beneficial and safe .

Photovoltaic Applications

Beyond pharmaceuticals, NMP finds use in photovoltaic devices. For instance, it enhances the efficiency and stability of perovskite solar cells (PSCs). Researchers have optimized perovskite layers by incorporating NMP, resulting in well-defined layer-by-layer structures with distinct interfaces. This application underscores NMP’s versatility beyond the medical field .

Polymer Processing and Coatings

NMP acts as a solvent for various polymers, aiding in their processing and formulation. It dissolves resins, cellulose derivatives, and other high-molecular-weight compounds. Additionally, NMP is valuable in coatings, adhesives, and paints due to its ability to solubilize and disperse various materials .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCLZHUKUXHGGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)C(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)

![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)

![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)